molecular formula C7H4FNaO3 B13749207 Sodium;5-fluoro-2-hydroxybenzoate

Sodium;5-fluoro-2-hydroxybenzoate

Cat. No.: B13749207
M. Wt: 178.09 g/mol
InChI Key: JDACHKJTTQYELW-UHFFFAOYSA-M
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Description

Metal-Ligand Coordination Dynamics in Aqueous Systems

Primary Coordination Modes

The carboxylate group serves as the principal metal-binding site, adopting monodentate or bidentate configurations depending on pH and metal ion characteristics. Single-crystal X-ray diffraction of zinc(II) complexes reveals monodentate carboxylate coordination with average Zn–O bond lengths of 1.969 Å, forming distorted tetrahedral geometries. The hydroxyl group remains protonated under neutral conditions (pH 6.5) and participates in intramolecular hydrogen bonding with the carboxylate oxygen (O1–H···O2 distance: 2.692 Å).

Table 1: Coordination Features of Sodium 5-Fluoro-2-Hydroxybenzoate Complexes
Metal Ion Coordination Geometry Binding Sites pH Range Reference
Zn²⁺ Distorted tetrahedral Monodentate COO⁻ 6.5
Cu²⁺* Square planar Bidentate COO⁻ >7.0

*Theorized based on analogous copper salicylate systems.

pH-Dependent Binding Behavior

Below pH 4.5, ligand protonation (carboxyl pKa ≈ 4.2) disrupts metal coordination. Between pH 5.0–8.0, carboxylate monodentate binding dominates, while hydroxyl deprotonation (predicted pKa ≈ 9.8) above pH 9.0 enables chelate formation through O⁻ and COO⁻ groups. Fluorine’s electron-withdrawing effect lowers the hydroxyl group’s pKa by 0.3–0.5 units compared to non-fluorinated analogs, enhancing ligand field strength at alkaline pH.

Properties

Molecular Formula

C7H4FNaO3

Molecular Weight

178.09 g/mol

IUPAC Name

sodium;5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C7H5FO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1

InChI Key

JDACHKJTTQYELW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Direct Fluorination of Salicylic Acid Derivatives

One classical approach involves the electrophilic fluorination of salicylic acid or its derivatives. However, direct fluorination often leads to low selectivity and yield due to the reactive nature of fluorine.

Multi-Step Synthesis from Precursors

A more reliable method is the multi-step synthesis starting from salicylic acid or substituted benzoic acids, involving:

For example, a reported synthesis involves:

Step Reagents and Conditions Yield (%) Notes
1 Potassium carbonate, potassium permanganate, water, 5 h, 20 °C 41 Oxidation step on precursor
2 Silver nitrate, potassium hydroxide, ethanol/water, 8 h, 20 °C 62 Fluorination step via silver fluoride

This two-step sequence provides 5-fluorosalicylic acid with moderate overall yield.

Synthesis from 5-Bromo-2-Fluorobenzoic Acid

Another approach uses 5-bromo-2-fluorobenzoic acid as starting material, which undergoes hydrolysis and substitution reactions under reflux with sodium carbonate and copper(II) bromide catalysts to yield 5-fluoro-2-hydroxybenzoic acid with yields up to 87%.

Conversion to Sodium Salt

Once 5-fluoro-2-hydroxybenzoic acid is obtained, it is converted to the sodium salt by neutralization with sodium hydroxide or sodium carbonate in aqueous solution. The procedure typically involves:

  • Dissolving 5-fluoro-2-hydroxybenzoic acid in water or aqueous ethanol
  • Adding an equimolar or slight excess amount of sodium hydroxide or sodium carbonate
  • Stirring the mixture at room temperature or mild heating until complete neutralization
  • Isolation of sodium 5-fluoro-2-hydroxybenzoate by evaporation or crystallization

This step is straightforward and yields the sodium salt in high purity.

Alternative Synthetic Routes and Notes

  • Nitration and Reduction Followed by Fluorination:
    Some protocols involve nitration of methyl 2-hydroxybenzoate derivatives at the 5-position, reduction of the nitro group to an amine, and subsequent fluorination to introduce the fluorine substituent. This method can improve regioselectivity and yield.

  • Use of Fluorinating Agents:
    Novel fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N,N-dimethylaminosulfur trifluoride (Deoxo-Fluor) have been used for mild fluorination, avoiding harsh conditions and improving selectivity.

  • Catalytic Methods:
    Copper-catalyzed substitution reactions have been employed to replace halogens with fluorine at specific positions on the aromatic ring.

Data Table Summarizing Key Preparation Methods

Method Description Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
Hydrolysis and substitution of 5-bromo-2-fluorobenzoic acid 5-Bromo-2-fluorobenzoic acid Sodium carbonate, copper(II) bromide, reflux 87 High yield, reflux conditions
Oxidation and fluorination Salicylic acid derivatives K2CO3, KMnO4, AgNO3, KOH, ethanol/water 41 & 62 Multi-step, moderate overall yield
Nitration, reduction, and fluorination Methyl 2-hydroxybenzoate HNO3 (nitration), SnCl2 (reduction), fluorinating agent Variable Improved regioselectivity
Electrophilic fluorination with DAST/Deoxo-Fluor Various phenolic precursors DAST or Deoxo-Fluor, mild conditions Variable Milder conditions, improved selectivity

Research Discoveries and Optimization Insights

  • Yield Optimization:
    Careful control of reaction temperature and reagent stoichiometry is critical to favor fluorination at the 5-position over competing side reactions such as nucleophilic aromatic substitution or over-oxidation.

  • Purification Challenges:
    Removal of by-products such as unreacted halogenated phenols or partially fluorinated intermediates often requires chromatographic purification, which can be challenging due to similar polarity.

  • Catalyst Selection:
    Copper(II) salts have been found effective in catalyzing halogen exchange reactions, improving yields and selectivity for 5-fluoro substitution.

  • Environmental and Safety Considerations: Use of milder fluorinating agents and aqueous media is preferred to minimize hazardous waste and improve safety profiles of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Sodium 5-fluoro-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares sodium 5-fluoro-2-hydroxybenzoate with structurally related sodium salts:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Sodium 5-fluoro-2-hydroxybenzoate Derived from 345-16-4 $ \text{C}7\text{H}4\text{FNaO}_3 $ 178.09 (calculated) -OH (2-position), -F (5-position) Pharmaceutical intermediates, agrochemicals
Sodium 2-chloro-5-fluorobenzoate 394-30-9 $ \text{C}7\text{H}3\text{ClFNaO}_2 $ 196.54 -Cl (2-position), -F (5-position) Organic synthesis intermediate
Sodium 5-amino-2-hydroxybenzoate 528-94-9 $ \text{C}7\text{H}6\text{NNaO}_3 $ 175.12 -NH$_2$ (5-position), -OH (2-position) Potential biological activity
Sodium 4-methoxybenzoate Not provided $ \text{C}8\text{H}7\text{NaO}_3 $ 174.13 -OCH$_3$ (4-position) Thermal stability studies


Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in sodium 5-fluoro-2-hydroxybenzoate is electron-withdrawing, enhancing acidity and polar solubility compared to the electron-donating methoxy group in sodium 4-methoxybenzoate .
  • Bioactivity : The hydroxyl group in sodium 5-fluoro-2-hydroxybenzoate may facilitate hydrogen bonding in biological systems, making it relevant in pharmaceuticals (e.g., as a precursor for ALK inhibitors in cancer therapy) . In contrast, the chloro-fluoro analog lacks a hydroxyl group, limiting its direct biological interactions .

Physicochemical Properties

Property Sodium 5-Fluoro-2-Hydroxybenzoate Sodium 2-Chloro-5-Fluorobenzoate Sodium 4-Methoxybenzoate
Water Solubility High (ionic nature) Moderate Moderate
Melting Point Not reported Not reported 285–290°C (decomposes)
Stability Stable in dry conditions Sensitive to light Hygroscopic
  • Thermal Behavior : Sodium 4-methoxybenzoate exhibits higher thermal stability due to the methoxy group’s electron-donating effect .

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